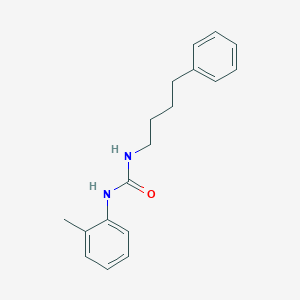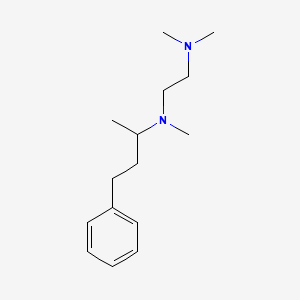
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine, also known as Methamphetamine, is a powerful stimulant drug that affects the central nervous system. It is a highly addictive drug that has been classified as a Schedule II controlled substance in the United States. Despite its illicit use, Methamphetamine has been the subject of scientific research due to its potential therapeutic properties.
作用机制
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine binds to the transporter proteins that are responsible for removing these neurotransmitters from the synaptic cleft, leading to an increase in their levels.
Biochemical and Physiological Effects:
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Long-term use of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine can lead to damage to the brain, heart, and other organs.
实验室实验的优点和局限性
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several advantages and limitations for lab experiments. It is a potent stimulant that can be used to study the effects of neurotransmitters on the brain. However, it is also highly addictive and can be dangerous to handle. It is important to use caution when working with N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine in a laboratory setting.
未来方向
There are several future directions for the study of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine. One area of research is the development of new treatments for addiction. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine addiction is a significant problem, and there is a need for new and effective treatments. Another area of research is the study of the long-term effects of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine on the brain and other organs. This research can help to inform public health policies and interventions to prevent the harmful effects of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine use.
Conclusion:
In conclusion, N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine is a powerful stimulant drug that has been the subject of scientific research due to its potential therapeutic properties. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several advantages and limitations for lab experiments, and there are several future directions for research on this drug. It is important to use caution when working with N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine and to continue to study its effects on the body and brain.
合成方法
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine can be synthesized through several methods, including the reduction of ephedrine or pseudoephedrine. The reduction process involves the use of chemicals such as lithium or sodium hydroxide, iodine, and red phosphorus. However, these methods are illegal and can be dangerous due to the risk of explosion and toxic chemical exposure.
科学研究应用
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its effectiveness in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has also been investigated as a potential treatment for depression and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(17(4)13-12-16(2)3)10-11-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUCKJBXDTEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


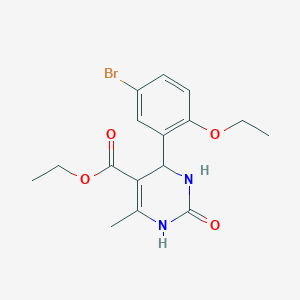
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
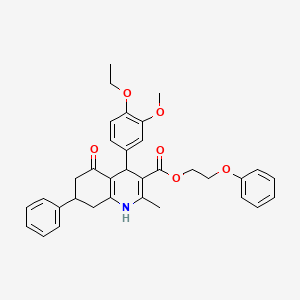
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5127984.png)
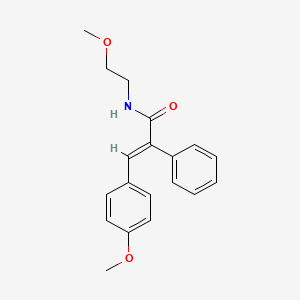
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)
![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
